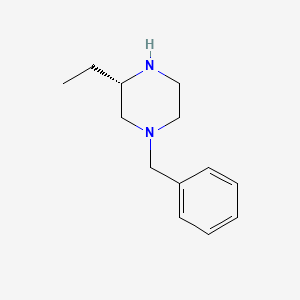

(S)-1-Benzyl-3-ethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-3-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPKPBTULPZITK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590520 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324750-04-1 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine

CAS Number: 324750-04-1

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Benzyl-3-ethylpiperazine, a chiral substituted piperazine of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established privileged structure in pharmaceuticals, and the introduction of a chiral center at the 3-position, combined with the N-benzyl group, offers a unique three-dimensional architecture for probing biological targets. This document details the physicochemical properties, outlines a robust synthetic methodology, provides comprehensive characterization data, and describes effective purification protocols. The causality behind experimental choices is explained to provide field-proven insights for researchers working with this and related molecules.

Introduction

The piperazine ring is a ubiquitous motif in a vast array of FDA-approved drugs, valued for its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate lipophilicity.[1] The strategic placement of substituents on the piperazine core allows for the fine-tuning of pharmacological activity. This compound represents a key building block in this class of compounds. The (S)-configuration at the C-3 position introduces stereospecificity, which is critical for selective interactions with chiral biological macromolecules such as receptors and enzymes. The N-benzyl group serves a dual purpose: it can be a crucial pharmacophoric element or act as a versatile protecting group that can be readily removed during synthetic campaigns.[2] This guide serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 324750-04-1 | Commercial Suppliers |

| Molecular Formula | C₁₃H₂₀N₂ | Commercial Suppliers |

| Molecular Weight | 204.32 g/mol | Commercial Suppliers |

| Appearance | Solid | Commercial Suppliers |

| Purity | Typically ≥97% | Commercial Suppliers |

| Storage | Room Temperature | Commercial Suppliers |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through several strategies. A common and effective method involves the preparation of the chiral core, (S)-3-ethylpiperazine, followed by selective N-benzylation. This approach allows for the establishment of the stereocenter early in the synthetic sequence.

Conceptual Synthesis Workflow

The overall synthetic strategy is a two-stage process: first, the asymmetric synthesis of the chiral piperazine core, and second, the selective introduction of the benzyl group at the N-1 position. The choice of starting materials and reagents is critical to ensure high enantiomeric purity and good overall yield.

Sources

(S)-1-Benzyl-3-ethylpiperazine chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-1-Benzyl-3-ethylpiperazine

Foreword for the Advanced Researcher

The N-benzylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in a multitude of clinically relevant agents, particularly those targeting the central nervous system.[1][2] Its unique combination of a rigid piperazine ring and a lipophilic benzyl group allows for precise three-dimensional orientation of substituents and favorable interactions, such as cation-π binding, with biological targets.[3] This guide moves beyond the well-documented parent compound, 1-Benzylpiperazine (BZP), to focus on a specific, stereochemically defined derivative: this compound.

The introduction of an ethyl group at the C-3 position introduces a chiral center, offering an opportunity for stereospecific interactions and potentially refined pharmacological profiles compared to its achiral or racemic counterparts. This document serves as a comprehensive technical resource for researchers and drug development professionals, consolidating critical data on its physicochemical properties, synthesis, analytical characterization, and safe handling. The insights and protocols herein are designed to be self-validating, providing not just the methodology but the underlying scientific rationale to empower effective and informed research.

Core Physicochemical & Structural Data

This compound is a disubstituted piperazine derivative. The fundamental properties that dictate its behavior in both chemical and biological systems are summarized below. The LogP value of the parent compound suggests a moderate lipophilicity, a key parameter often correlated with the potential for crossing the blood-brain barrier.[4]

| Property | Value | Source |

| IUPAC Name | (3S)-1-benzyl-3-ethylpiperazine | |

| Synonyms | 2(S)-ethyl-4-benzylpiperazine | [4] |

| CAS Number | 324750-04-1 | |

| Molecular Formula | C₁₃H₂₀N₂ | [4] |

| Molecular Weight | 204.32 g/mol | |

| Physical Form | Solid | |

| Density | 0.975 g/cm³ (for unspecified isomer) | [4] |

| Boiling Point | 298.8 °C at 760 mmHg (for unspecified isomer) | [4] |

| LogP (Octanol/Water) | 2.137 (for unspecified isomer) | [4] |

| InChI Key | CTPKPBTULPZITK-ZDUSSCGKSA-N |

Synthesis and Purification Strategy

The synthesis of this compound relies on standard N-alkylation chemistry. The primary challenge is achieving selective mono-alkylation at the N-1 position of the (S)-2-ethylpiperazine starting material, avoiding the formation of the N,N'-dibenzylated byproduct. The benzyl group is not only a target moiety but can also function as a protecting group for one of the piperazine nitrogens, easily removed later by catalytic hydrogenolysis if desired for further derivatization at the N-1 position.[5]

Logical Synthesis Workflow

The most direct synthetic route involves the reaction of a commercially available chiral starting material with a benzylating agent. Post-synthesis, a rigorous purification and characterization cascade is essential to confirm identity and purity.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Causality Note: This protocol is adapted from established methods for N-benzylation of piperazines.[5] The use of a slight excess of the piperazine starting material and controlled addition of benzyl chloride can help minimize the formation of the undesired 1,4-dibenzyl-2-ethylpiperazine byproduct. An inorganic base like potassium carbonate is chosen for its ease of removal during aqueous work-up.

-

Reagent Preparation: To a stirred solution of (S)-2-ethylpiperazine (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in acetonitrile (10 mL per mmol of piperazine), add benzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the benzyl chloride is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the resulting crude oil in dichloromethane (DCM) and wash sequentially with water (2x) and brine (1x). The use of brine helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to separate the product from starting materials and byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as a solid or viscous oil. Confirm identity and purity using the analytical methods described in the following section.

Analytical & Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of mass spectrometry, NMR, and chromatography provides a complete analytical profile.

Anticipated Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its structure allows for reliable prediction of its key spectroscopic features.

| Technique | Predicted Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~3.5 ppm (s, 2H, Ar-CH₂-N), δ ~1.5-3.0 ppm (complex multiplets, 9H, piperazine ring protons + -CH₂CH₃), δ ~0.9 ppm (t, 3H, -CH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~138 ppm (Ar C-ipso), δ ~129 ppm (Ar C-ortho), δ ~128 ppm (Ar C-meta), δ ~127 ppm (Ar C-para), δ ~63 ppm (Ar-CH₂), δ ~45-60 ppm (4 piperazine C), δ ~25 ppm (-CH₂CH₃), δ ~12 ppm (-CH₂CH₃). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 204. Key Fragments: m/z 175 ([M-C₂H₅]⁺), m/z 91 (tropylium ion, [C₇H₇]⁺). |

| FTIR (KBr, cm⁻¹) | ~3030 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch). |

Standard Analytical Workflow

A logical workflow ensures that each analytical technique provides complementary information, leading to a final, confident assessment of the material's quality.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-benzyl-3-ethylpiperazine | CAS#:313657-25-9 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

(S)-1-Benzyl-3-ethylpiperazine molecular weight

An In-depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperazine, it serves as a versatile scaffold and a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a stereocenter at the C3 position, combined with the N1-benzyl group, provides a three-dimensional framework that is increasingly utilized in the design of targeted therapeutics, including protein degraders. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic pathway, rigorous analytical characterization methods, and its applications in modern drug discovery. The protocols and methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and scientifically sound resource.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically supplied with a purity of 97% or higher for research and development purposes.[1][2] Its core structure consists of a piperazine ring substituted with an ethyl group at the C3 position, conferring chirality, and a benzyl group at the N1 nitrogen atom.

Molecular Structure

The chemical structure of this compound is depicted below. The "(S)" designation refers to the stereochemical configuration at the C3 carbon, which is the sole chiral center in the molecule.

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀N₂ | [1][3][4] |

| Molecular Weight | 204.31 g/mol | [1][4][5] |

| CAS Number | 324750-04-1 | [1][2][3][4] |

| Appearance | Solid | [1][2] |

| Purity | ≥97% (Typical) | [2][3] |

| InChI Key | CTPKPBTULPZITK-ZDUSSCGKSA-N | [1][2] |

| Storage | Room Temperature | [2][3][4] |

| Boiling Point | 298.8 °C at 760 mmHg (racemate) | [5] |

| Density | 0.975 g/cm³ (racemate) | [5] |

Synthesis and Purification

The synthesis of this compound with high regiochemical and stereochemical purity is a non-trivial process that necessitates a strategic, multi-step approach. Direct N-benzylation of (S)-2-ethylpiperazine is complicated by the presence of two secondary amines (N1 and N4) with different steric environments, which can lead to a mixture of regioisomers. A more robust and reliable method involves the use of orthogonal protecting groups to ensure selective benzylation at the desired N1 position.

The following proposed synthesis starts from the chiral precursor, (S)-2-ethylpiperazine, which can be synthesized from commercially available chiral α-amino acids.[3]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (N4-Boc Protection)

-

Rationale: The di-tert-butyl dicarbonate (Boc₂O) reagent will preferentially react with the less sterically hindered N4 amine of (S)-2-ethylpiperazine, leaving the more hindered N1 amine available for subsequent reaction. Dichloromethane (DCM) is a suitable inert solvent.

-

Procedure:

-

Dissolve (S)-2-ethylpiperazine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the stirred piperazine solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to yield the mono-Boc protected intermediate.

-

Step 2: Synthesis of (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate (N1-Benzylation)

-

Rationale: This is a standard N-alkylation reaction. The free N1 amine acts as a nucleophile, displacing the bromide from benzyl bromide. An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction.[6]

-

Procedure:

-

Dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylated, N-Boc protected product. This intermediate can be used in the next step with or without further purification.

-

Step 3: Synthesis of this compound (Deprotection)

-

Rationale: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that effectively removes the Boc group at room temperature, yielding the desired product as a salt.

-

Procedure:

-

Dissolve the crude product from Step 2 in DCM.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the TFA salt and generate the free base.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography to obtain this compound.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is required for full characterization.

Analytical Workflow

Caption: Comprehensive analytical workflow for product validation.

Methodologies and Expected Results

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.[7]

-

¹H NMR: Expected signals include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, multiplets for the piperazine ring protons, and signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃).

-

¹³C NMR: Expected signals include distinct peaks for the aromatic carbons, the benzylic carbon, the four unique carbons of the piperazine ring, and the two carbons of the ethyl group.

3.2.2 Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive mode are suitable.

-

Expected Result: The mass spectrum should show a prominent molecular ion [M+H]⁺ peak at m/z 205.17, corresponding to the calculated exact mass of the protonated molecule (C₁₃H₂₁N₂⁺).

3.2.3 High-Performance Liquid Chromatography (HPLC) for Purity

-

Purpose: To determine the chemical purity of the final compound.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV at 254 nm (for the benzyl chromophore).

-

Expected Result: A single major peak should be observed, with the purity reported as the area percentage of this peak relative to all detected peaks.

-

3.2.4 Chiral HPLC for Enantiomeric Purity

-

Purpose: To confirm the stereochemical integrity and determine the enantiomeric excess (ee). This is a critical validation step for a chiral molecule.

-

Protocol:

-

Column: A chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series).[8]

-

Mobile Phase: Typically a mixture of hexane/isopropanol or similar normal-phase solvents, often with an amine additive like diethylamine to improve peak shape.

-

Detection: UV at 254 nm.

-

Expected Result: The (S)-enantiomer should elute as a single, sharp peak. Analysis of the corresponding racemic mixture should show two well-resolved peaks. The enantiomeric excess is calculated from the peak areas of the (S) and any potential (R) enantiomer.

-

Applications in Drug Discovery

The N-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[9][10] The introduction of a chiral center, as in this compound, provides a vector for exploring three-dimensional chemical space, which can lead to improved potency and selectivity.

-

Chiral Building Block: This compound is primarily used as a chiral intermediate. Its two distinct nitrogen atoms allow for sequential and regioselective derivatization, enabling the construction of complex molecules for screening libraries.

-

Protein Degraders: It has been explicitly categorized as a building block for protein degraders, suggesting its utility in synthesizing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that recruit target proteins to E3 ubiquitin ligases for degradation.[3]

-

Scaffold for CNS-Active Agents: The parent compound, benzylpiperazine (BZP), is a known central nervous system (CNS) stimulant.[11] Derivatives are frequently explored for activity at various CNS targets, such as the σ1 receptor, which is implicated in pain modulation.[9]

-

Inhibitors of Protein-Protein Interactions: Substituted benzylpiperazine derivatives have been successfully designed as selective inhibitors of anti-apoptotic proteins like Mcl-1, demonstrating the scaffold's utility in developing new cancer therapeutics.[12]

Safety and Handling

As a chemical intermediate intended for research use, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

-

1-benzyl-3-ethylpiperazine | CAS#:313657-25-9 | Chemsrc. [Link]

-

Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives | ResearchGate. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines | Organic & Biomolecular Chemistry. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols | Chemical Communications. [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials | UNODC. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | Molecules. [Link]

-

De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 | ChemMedChem. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | ResearchGate. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study | Scientific Reports. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects | ACS Chemical Neuroscience. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery | ChemMedChem. [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery | ResearchGate. [Link]

Sources

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-3-ethylpiperazine is a chiral derivative of benzylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chiral center at the 3-position of the piperazine ring adds a layer of stereochemical complexity that can profoundly influence its interaction with biological targets. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential applications of this compound. Particular focus is given to the synthetic strategies for obtaining the enantiomerically pure (S)-isomer, including the synthesis of the racemic precursor and subsequent chiral resolution. Furthermore, this guide explores its potential as a modulator of central nervous system (CNS) targets, drawing on the known pharmacology of related benzylpiperazine analogs.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various receptors and enzymes.[1] Its conformational flexibility and ability to engage in multiple hydrogen bonding and ionic interactions make it a versatile building block for designing molecules with desired pharmacokinetic and pharmacodynamic profiles.[2] The introduction of chirality to the piperazine ring, as seen in this compound, allows for a more refined three-dimensional arrangement of substituents, which can lead to enhanced potency, selectivity, and a reduction in off-target effects.[3] The stereochemistry at the C3 position is critical in defining the molecule's interaction with chiral biological macromolecules such as receptors and enzymes.

Molecular Structure and Physicochemical Properties

This compound possesses a core piperazine ring N-substituted with a benzyl group at the 1-position and an ethyl group at the 3-position. The stereogenic center is located at the carbon atom bearing the ethyl group, with the "(S)" designation indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 324750-04-1 | [4] |

| Molecular Formula | C₁₃H₂₀N₂ | [4] |

| Molecular Weight | 204.31 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Room Temperature | [4] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic 1-benzyl-3-ethylpiperazine followed by chiral resolution.

Synthesis of Racemic 1-Benzyl-3-ethylpiperazine

A common and efficient method for the synthesis of the racemic precursor involves the reaction of N-benzylethylenediamine with 1,2-dichlorobutane. This reaction proceeds via a double nucleophilic substitution to form the piperazine ring.

Figure 2: Synthesis of racemic 1-Benzyl-3-ethylpiperazine.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-ethylpiperazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzylethylenediamine (1 equivalent) and a suitable base such as potassium carbonate (2.2 equivalents) in a high-boiling point solvent like N,N-dimethylformamide (DMF).

-

Addition of Reagent: Slowly add 1,2-dichlorobutane (1.1 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 1-benzyl-3-ethylpiperazine.

Chiral Resolution of Racemic 1-Benzyl-3-ethylpiperazine

The separation of the (S)-enantiomer from the racemic mixture is most commonly achieved through diastereomeric salt formation with a chiral resolving agent.[5] O,O'-Dibenzoyl-L-tartaric acid is a frequently used and effective resolving agent for chiral amines.[6] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Figure 3: Chiral resolution workflow via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution of 1-Benzyl-3-ethylpiperazine

-

Salt Formation: Dissolve racemic 1-benzyl-3-ethylpiperazine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 equivalent) in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.[1][7]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the (S)-Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., 10% aqueous sodium hydroxide) until the pH is strongly basic (pH > 12).[4]

-

Extraction and Purification: Extract the liberated this compound with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched product. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using standard analytical techniques. While specific spectra for this exact compound are not widely published, data from closely related N-benzylpiperazine derivatives can provide expected characteristic signals.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference(s) |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic methylene protons (singlet, ~3.5 ppm).- Piperazine ring protons (complex multiplets, ~1.8-3.0 ppm).- Ethyl group protons (quartet for CH₂ and triplet for CH₃). | [8][9] |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-138 ppm).- Benzylic carbon (~63 ppm).- Piperazine ring carbons (~45-60 ppm).- Ethyl group carbons (~12 and ~28 ppm). | [2][8] |

| FTIR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2800-3100.- C=C stretching (aromatic) ~1450-1600.- C-N stretching ~1100-1300. | [4][10] |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 204.- Characteristic fragment ion for the benzyl group at m/z 91 (tropylium ion).- Fragments corresponding to the loss of the ethyl group and cleavage of the piperazine ring. | [11] |

Potential Biological Activity and Applications in Drug Discovery

Benzylpiperazine and its derivatives are known to interact with various CNS targets, including serotonin and dopamine receptors, and have been investigated for their stimulant and psychoactive properties.[12][13] The introduction of substituents on the piperazine ring and the specific stereochemistry can significantly modulate the pharmacological profile, leading to compounds with potential therapeutic applications.

Sigma-1 (σ₁) Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[14] Several N-benzylpiperazine derivatives have been identified as high-affinity sigma-1 receptor ligands.[15] The stereochemistry of these ligands can play a crucial role in their binding affinity and functional activity (agonist vs. antagonist). Given the structural similarities, this compound is a candidate for investigation as a potential sigma-1 receptor modulator.

Dopamine Receptor Activity

Chiral N-substituted piperazines have also been explored as ligands for dopamine receptors, which are key targets in the treatment of disorders such as Parkinson's disease and schizophrenia.[16] The specific enantiomer of a chiral piperazine can exhibit differential affinity and efficacy at various dopamine receptor subtypes (D₁, D₂, D₃, etc.).[9] Therefore, this compound warrants investigation for its potential to modulate dopaminergic neurotransmission.

Broader CNS Drug Discovery

The piperazine scaffold is a versatile platform for the development of CNS-active drugs.[1][3] The ability of this compound to potentially cross the blood-brain barrier, combined with its chiral nature, makes it an interesting lead compound for the discovery of novel therapeutics for a range of neurological and psychiatric conditions.

Conclusion

This compound is a chiral molecule with a foundation in the well-established pharmacology of the benzylpiperazine class. While specific biological data for this enantiomer is not extensively documented in publicly available literature, its structural features suggest it is a promising candidate for investigation as a modulator of CNS targets, particularly the sigma-1 and dopamine receptors. The synthetic route to the enantiomerically pure compound, primarily through chiral resolution of the racemic precursor, is a well-established and scalable process in medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, structure, and potential applications of this compound, intended to support further research and development efforts in the field of drug discovery.

References

-

Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available from: [Link]

-

Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available from: [Link]

-

1-benzylpiperazine. Organic Syntheses Procedure. Available from: [Link]

-

Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Available from: [Link]

-

Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Available from: [Link]

-

Chiral resolution. Wikipedia. Available from: [Link]

-

c6cy02413k1.pdf - The Royal Society of Chemistry. Available from: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available from: [Link]

-

1-Benzylpiperazine. PubChem. Available from: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

-

Design, synthesis, and dopamine receptor modulating activity of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide. PubMed. Available from: [Link]

-

1-Benzylpiperazine - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

1-Benzylpiperazine - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

1-benzyl-3-ethyl-3-phenyl-2-piperidone - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

-

Synthesis of 1-benzyl-3-methylpiperazine. PrepChem.com. Available from: [Link]

-

Analysis of Benzylpiperazine-like Compounds. Semantic Scholar. Available from: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PMC. Available from: [Link]

-

Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. PubMed. Available from: [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. PMC. Available from: [Link]

- N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. Unodc. Available from: [Link]

- Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]

-

(PDF) FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pharmtech.com [pharmtech.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Benzylpiperazine [webbook.nist.gov]

- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

(S)-1-Benzyl-3-ethylpiperazine synthesis route

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-Benzyl-3-ethylpiperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility at physiological pH, make it an ideal building block for modulating drug properties. While traditionally, piperazine diversity has been explored through substitution at its two nitrogen atoms, significant and underexplored therapeutic potential lies in the stereocontrolled functionalization of its carbon backbone.[1][2] The introduction of chirality, as in this compound, creates three-dimensional complexity that can lead to enhanced target specificity, improved potency, and a more favorable ADME/Tox profile.

This guide provides a comprehensive overview of robust and scientifically validated strategies for the asymmetric synthesis of this compound. We will delve into two primary, field-proven approaches: a chiral pool-based synthesis originating from a natural amino acid and a modern catalytic asymmetric hydrogenation strategy. The methodologies, mechanistic rationales, and detailed protocols are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize this and related chiral piperazine derivatives.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential disconnection points. The most apparent disconnections are at the C-N bonds. The N-benzyl bond can be readily disconnected via a reductive amination or direct alkylation, leading back to the core chiral intermediate, (S)-3-ethylpiperazine. The synthesis of this chiral core is the central challenge. Two primary strategies emerge:

-

Chiral Pool Strategy: Disconnecting the piperazine ring itself leads back to a chiral 1,2-diamine precursor, which can conceptually be derived from a readily available, enantiopure starting material like (S)-2-aminobutanoic acid.

-

Asymmetric Catalysis Strategy: A disconnection that removes the stereocenter leads back to an achiral pyrazine or pyrazinone precursor. The chirality is then introduced in a key asymmetric transformation, such as a catalytic hydrogenation.

Caption: Fig. 1: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis Strategy I: Chiral Pool Approach

This strategy leverages the stereochemical information embedded in a readily available chiral starting material, (S)-2-aminobutanoic acid, to construct the piperazine ring. The key is to form the six-membered ring without disturbing the pre-existing stereocenter. This approach is robust and relies on well-established chemical transformations.

Overall Workflow

Caption: Fig. 2: Workflow for the Chiral Pool synthesis route.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (S)-2-Aminobutanoic Acid

-

Rationale: The Boc (tert-butoxycarbonyl) group is used to protect the primary amine. It is stable to a wide range of reaction conditions, including reduction, and can be removed under mild acidic conditions, ensuring orthogonality with other potential protecting groups.

-

Procedure:

-

Suspend (S)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-2-aminobutanoic acid as a white solid.

-

Step 2: Reduction to (S)-2-(Boc-amino)butan-1-ol

-

Rationale: The carboxylic acid is reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is a highly effective reagent for this transformation, being chemoselective for carboxylic acids in the presence of the Boc-protected amine.

-

Procedure:

-

Dissolve N-Boc-(S)-2-aminobutanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add BH₃·THF (1.0 M solution in THF, 2.2 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the chiral amino alcohol.

-

Step 3 & 4: Synthesis of the Diamine Precursor

-

Rationale: This two-step sequence builds the carbon backbone required for cyclization. The amino alcohol is converted into an N-nosyl derivative, which serves a dual purpose: activating the amine for a subsequent cyclization and protecting it. The nosyl (Ns) group is chosen for its strong electron-withdrawing nature, which facilitates the cyclization, and its selective removal via thiol-mediated reduction.

-

Procedure (adapted from Santini & Young, 2018)[4]:

-

Dissolve the amino alcohol from Step 2 (1.0 eq) and N-(2-aminoethyl)-2-nitrobenzenesulfonamide (1.1 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature and stir for 2 hours to form the intermediate aldehyde.

-

In a separate flask, prepare a solution of the aldehyde in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and a catalytic amount of acetic acid.

-

Stir the reaction at room temperature for 24 hours to effect reductive amination.

-

Quench the reaction with water and extract with DCM.

-

Dry, concentrate, and purify by column chromatography to yield the orthogonally protected diamine.

-

Step 5 & 6: Cyclization and Deprotection

-

Rationale: The piperazine ring is formed via an intramolecular nucleophilic substitution, followed by removal of the protecting groups. The Boc group is removed with trifluoroacetic acid (TFA), and the resulting free amine cyclizes onto the nosyl-activated nitrogen, displacing the nosyl group which is subsequently removed.

-

Procedure:

-

Treat the diamine precursor from Step 4 with a 1:1 mixture of TFA and DCM for 1 hour.

-

Concentrate the solution under reduced pressure.

-

Dissolve the residue in a suitable solvent like DMF and add a base such as potassium carbonate (3.0 eq) to promote cyclization.

-

Heat the reaction to 80 °C for 6 hours.

-

Cool the reaction, dilute with water, and extract the Ns-protected piperazine.

-

Dissolve the Ns-piperazine in acetonitrile, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

-

Stir at room temperature for 3 hours to cleave the nosyl group.

-

Work up by partitioning between ethyl acetate and water. The aqueous layer contains the desired (S)-3-ethylpiperazine.

-

Step 7: N-Benzylation

-

Rationale: The final step introduces the benzyl group onto the N1 position. A direct alkylation with benzyl chloride is efficient. Using a specific stoichiometry of piperazine, its dihydrochloride salt, and benzyl chloride minimizes the formation of the undesired 1,4-dibenzylated byproduct.[5]

-

Procedure (adapted from Organic Syntheses)[5]:

-

Prepare a solution of (S)-3-ethylpiperazine (1.0 eq) in absolute ethanol.

-

Add potassium carbonate (2.0 eq) as a base.

-

Warm the mixture to 60 °C.

-

Add benzyl chloride (1.05 eq) dropwise with vigorous stirring over 15 minutes.

-

Maintain the temperature for an additional 1 hour after the addition is complete.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or distillation under reduced pressure to yield this compound.

-

Part 3: Synthesis Strategy II: Asymmetric Catalysis

This modern approach constructs the chiral center in a highly efficient and atom-economical manner using a transition metal catalyst with a chiral ligand. The asymmetric hydrogenation of a prochiral 2-ethylpyrazine is a powerful method to directly generate the desired stereocenter with high enantioselectivity.

Overall Workflow

Caption: Fig. 3: Workflow for the Asymmetric Catalysis route.

Mechanistic Rationale

The core of this strategy is the iridium-catalyzed asymmetric hydrogenation of a pyrazinium salt.[6] The 2-ethylpyrazine is first activated by quaternization with an alkyl halide (in this case, benzyl bromide, which conveniently installs the final N-benzyl group). This activation makes the aromatic ring susceptible to reduction. A chiral iridium catalyst, typically featuring a biphosphine ligand like (S)-SEGPHOS, coordinates to the pyrazinium salt and delivers hydrogen stereoselectively to one face of the C=N double bond, establishing the (S) stereocenter with high fidelity.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Activation and Asymmetric Hydrogenation

-

Rationale: This procedure, adapted from the work of Zhou and coworkers, combines the activation and hydrogenation steps into a single, efficient operation.[6] This avoids isolation of the potentially unstable pyrazinium salt intermediate.

-

Procedure:

-

To a high-pressure autoclave under an inert atmosphere, add 2-ethylpyrazine (1.0 eq), [Ir(cod)Cl]₂ (0.01 eq, 1 mol%), and the chiral ligand (e.g., (S)-SEGPHOS, 0.022 eq, 2.2 mol%).

-

Add degassed solvent (e.g., dichloromethane, DCM).

-

Stir the mixture at room temperature for 15 minutes to form the active catalyst.

-

Add benzyl bromide (1.1 eq) to form the pyrazinium salt in situ.

-

Seal the autoclave, purge with H₂ gas several times, and then pressurize to 50 atm (approx. 725 psi).

-

Heat the reaction to 30 °C and stir vigorously for 24-48 hours.

-

Step 3: Workup and Isolation

-

Procedure:

-

Carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid and remove salts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Data Summary: Catalyst and Condition Screening

The success of the asymmetric hydrogenation is highly dependent on the choice of ligand, solvent, and reaction conditions. The following table summarizes typical results for related substrates, highlighting the high enantioselectivities achievable.

| Entry | Chiral Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | e.e. (%) |

| 1 | (S)-SEGPHOS | DCM | 30 | 50 | >95 | 96 |

| 2 | (S)-BINAP | MeOH | 30 | 50 | >95 | 92 |

| 3 | (R)-SYNPHOS | Toluene | 40 | 50 | 90 | 94 (R) |

Data is representative for the class of transformation as described in the literature.[6]

Part 4: Characterization

Confirmation of the final product's identity, purity, and enantiomeric excess is critical.

-

¹H and ¹³C NMR: Used to confirm the chemical structure. Expected ¹H NMR signals would include aromatic protons for the benzyl group, diastereotopic methylene protons of the benzyl CH₂, and signals for the ethyl group and the piperazine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₂₀N₂, MW: 204.31 g/mol ).

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) of the final product. A chiral stationary phase (e.g., Chiralcel OD-H or AD-H) is used with a mobile phase typically consisting of a hexane/isopropanol mixture.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The Chiral Pool Approach offers a classical and reliable pathway that is excellent for smaller-scale synthesis where the starting amino acid is readily available. Its primary advantage is the unambiguous transfer of stereochemistry. The Asymmetric Catalysis Approach represents a more modern, elegant, and scalable solution. While requiring specialized catalysts and high-pressure equipment, it is highly efficient and atom-economical, making it attractive for process development and larger-scale manufacturing. The choice of route will ultimately depend on the specific needs of the researcher, including scale, available equipment, and cost considerations. Both pathways provide a robust foundation for accessing this valuable chiral building block for drug discovery and development.

References

-

Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(8), 855-874. [Link]

-

Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]

-

Wang, D., Chen, M. W., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5651-5656. [Link]

-

Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 10(13), 2789-2800. (Note: Figure cited shows intramolecular reductive amination for piperazine synthesis). [Link]

-

Santini, C., & Young, D. W. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(7), 1779. [Link]

-

Ma, C., & Ma, J. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6138. [Link]

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 160-243. [Link]

-

Rizzo, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8489. [Link]

-

Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

-

Baxter, E. W., & Reitz, A. B. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6464-6468. [Link]

-

Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(45), 12221-12224. [Link]

-

Craig, J. C., & Young, R. J. (1965). 1-Benzylpiperazine. Organic Syntheses, 45, 10. [Link]

-

Santini, C., & Young, D. W. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

-

Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (S)-1-Benzyl-3-ethylpiperazine, a chiral substituted piperazine of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, and the introduction of chirality at the C-3 position offers a key vector for exploring three-dimensional chemical space to enhance target binding and pharmacological properties.[1] This document details a robust, stereoselective synthetic pathway to this compound, outlines rigorous analytical methods for its characterization and enantiomeric purity assessment, and discusses its potential applications based on the known biological activities of related benzylpiperazine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a cornerstone motif in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[2] While a vast number of piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, the strategic introduction of substituents, particularly chiral centers, represents a significant opportunity to refine pharmacological profiles.[1] Chiral substitution can lead to enhanced potency, greater selectivity for biological targets, and improved safety profiles by differentiating between stereoisomeric interactions with chiral biological macromolecules.[3]

The N-benzyl group is also a common and functionally significant moiety in pharmacologically active compounds. It can engage in crucial cation-π interactions with target proteins and serves as a versatile synthetic handle. The combination of a chiral ethyl group at the C-3 position and a benzyl group at the N-1 position in the piperazine core creates a molecule with a defined three-dimensional structure, making this compound a valuable scaffold for library synthesis and as a key intermediate for more complex drug candidates.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure substituted piperazines is a critical challenge in organic chemistry. Direct functionalization of the piperazine ring often leads to racemic mixtures or requires complex and costly resolution steps. A more robust strategy involves the construction of the chiral piperazine ring from an enantiopure precursor, a member of the "chiral pool."[4]

The following multi-step synthesis is a validated approach, beginning with the readily available and inexpensive chiral amino acid, (S)-2-aminobutanoic acid. This ensures that the stereochemistry at the C-3 position is established early and maintained throughout the synthesis.

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

-

Formation of a Chiral Diamine Precursor: Conversion of (S)-2-aminobutanoic acid into the corresponding chiral 1,2-diamine.

-

Piperazine Ring Formation: Cyclization of the diamine to form the (S)-3-ethylpiperazine core.

-

N-Benzylation: Selective benzylation of the less sterically hindered secondary amine to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Chiral Diamine Precursor (S)-tert-butyl (1-aminobutan-2-yl)carbamate

-

Rationale: This stage establishes the crucial C-3 stereocenter from a natural amino acid. The Boc protecting group is used for its stability and ease of removal. The conversion of the carboxylic acid to an amino group via reduction, mesylation, azide displacement, and subsequent reduction is a reliable and high-yielding sequence.[1]

-

Protection of the Amino Acid: To a solution of (S)-2-aminobutanoic acid (1.0 eq) in 1:1 dioxane/water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 18 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield (S)-2-(Boc-amino)butanoic acid.

-

Reduction to Amino Alcohol: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (NMM, 1.0 eq) followed by dropwise addition of isobutyl chloroformate (1.0 eq). Stir for 15 minutes, then filter the resulting precipitate. Add the filtrate to a cooled (0 °C) solution of sodium borohydride (1.5 eq) in water. Stir for 4 hours, then extract with ethyl acetate. The organic phase is washed, dried, and concentrated to give (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate.

-

Conversion to Azido Carbamate: Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours. Wash the reaction mixture with water and brine, dry, and concentrate. Dissolve the crude mesylate in DMF, add sodium azide (3.0 eq), and heat to 80 °C for 12 hours. Cool, dilute with water, and extract with ethyl acetate to obtain (S)-tert-butyl (1-azidobutan-2-yl)carbamate.

-

Reduction to Diamine: Dissolve the azido carbamate in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the crude diamine, (S)-tert-butyl (1-aminobutan-2-yl)carbamate, which is often used without further purification.

Stage 2: Piperazine Ring Formation

-

Rationale: A double protection/cyclization strategy is employed. The nosyl (Ns) group is chosen for its ability to activate the nitrogen for cyclization and its orthogonal removal conditions compared to Boc.[1] This allows for the formation of the piperazine ring followed by complete deprotection.

-

Bis-Nosylation and Cyclization: While a direct cyclization is possible, a more controlled route involves protecting both amines of the diamine precursor, followed by cyclization with a two-carbon electrophile and subsequent deprotection. A common method involves reaction with bromoacetyl bromide followed by base-mediated ring closure.

-

Deprotection: The nosyl groups can be efficiently removed using a nucleophile like thiophenol in the presence of a base such as potassium carbonate to yield the free (S)-3-Ethylpiperazine.[1]

Stage 3: Selective N-Benzylation

-

Rationale: The final step involves the selective alkylation of one of the piperazine nitrogens. The nitrogen at the C-2 position is less sterically hindered than the nitrogen at the C-4 position (adjacent to the ethyl group). Therefore, under controlled conditions, mono-alkylation occurs preferentially at the N-1 position.[5][6]

-

Protocol: To a solution of (S)-3-ethylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). Add benzyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere. Heat the mixture to 60 °C and monitor by TLC. Upon completion, cool the reaction, filter the salts, and concentrate the filtrate. The residue is purified by silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

| Property | Expected Value |

| IUPAC Name | (3S)-1-benzyl-3-ethylpiperazine |

| CAS Number | 324750-04-1 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Purity | >97% (by HPLC and NMR) |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected chemical shifts (δ) are:

-

Aromatic Protons: 7.20-7.40 ppm (multiplet, 5H, Phenyl-H).

-

Benzyl CH₂: ~3.50 ppm (singlet, 2H, -CH₂-Ph).

-

Piperazine Ring Protons: 1.80-3.10 ppm (complex multiplets, 9H, ring CH₂ and CH protons).

-

Ethyl CH₂: ~1.40-1.60 ppm (quartet, 2H, -CH₂-CH₃).

-

Ethyl CH₃: ~0.90 ppm (triplet, 3H, -CH₂-CH₃).

-

The broad signals often observed for piperazine ring protons are due to the dynamic chair-chair interconversion of the ring.[7][8]

-

-

¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) are:

-

Aromatic Carbons: 127.0-138.0 ppm.

-

Benzyl CH₂: ~63.0 ppm.

-

Piperazine Ring Carbons: 45.0-60.0 ppm.

-

Ethyl CH₂: ~25.0 ppm.

-

Ethyl CH₃: ~11.0 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: m/z = 205.1705. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Enantiomeric Purity Analysis

-

Rationale: Confirmation of enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9]

-

Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA, IB, or IC, is recommended.[2]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is often necessary to improve peak shape and resolution for basic compounds like piperazines.[2]

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

-

Analysis: A racemic standard of 1-Benzyl-3-ethylpiperazine must be synthesized or purchased to determine the retention times of both the (S) and (R) enantiomers. The enantiomeric excess of the synthesized sample is then calculated from the integrated peak areas of the two enantiomers.

-

Caption: Workflow for analytical characterization.

Applications and Biological Significance

Substituted N-benzylpiperazines are a well-documented class of psychoactive compounds that primarily act as stimulants on the central nervous system (CNS).[10] Their mechanism often involves the release and/or reuptake inhibition of key neurotransmitters like dopamine, serotonin, and norepinephrine.[11]

-

CNS Drug Discovery: this compound serves as a valuable scaffold for developing novel CNS agents. The stereochemistry at the C-3 position can be leveraged to achieve selectivity for different monoamine transporters or receptor subtypes. For example, slight structural modifications on the piperazine ring can significantly alter the pharmacological profile, shifting the activity from being primarily dopaminergic to more serotonergic.[12][13]

-

Scaffold for Library Synthesis: The remaining secondary amine at the N-4 position provides a convenient point for further chemical modification. This allows for the rapid generation of a library of diverse compounds for high-throughput screening. Acylation, alkylation, or sulfonylation at this position can introduce a wide range of functional groups to explore structure-activity relationships (SAR).

-

Reference Standard: As a well-characterized molecule, it can serve as a reference standard in analytical and forensic chemistry for the identification of designer drugs and related substances.[14]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many benzylpiperazine derivatives, it is expected to be a stimulant and may be harmful if ingested or inhaled. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a chiral building block with significant potential in drug discovery, particularly for CNS-active agents. The stereoselective synthetic route detailed in this guide, starting from an inexpensive chiral pool amino acid, provides a reliable and scalable method for its preparation. The rigorous analytical protocols described for structural confirmation and enantiopurity assessment are crucial for ensuring the quality and reproducibility of research findings. The versatility of this scaffold, combined with the established biological relevance of the benzylpiperazine core, makes it an attractive target for further investigation by medicinal and organic chemists.

References

-

Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., & MacKenzie, K. R. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

-

De La Cruz, P., Díez, E., & Fernández, R. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(1), 49-61. [Link]

-

Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(6), 1741–1749. [Link]

-

Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology (Berl), 235(6), 1741-1749. [Link]

-

Goodwin, A. K., et al. (2009). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 94(1), 54–60. [Link]

-

Request PDF. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. ResearchGate. [Link]

-

Benaglia, M. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. [Link]

-

Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

RUA. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

The Royal Society of Chemistry. (n.d.). ESI-Synthetic details and Spectra. [Link]

-

Chemical Society Reviews (RSC Publishing). (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13839-13842. [Link]

-

O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(44), 16757-16767. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Al-Saeed, F. A., & Al-Tamimi, S. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(18), 6673. [Link]

-

Herth, M. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2598-2607. [Link]

- Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

-

Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 53(50), 13839–13842. [Link]

-

Rinaldi, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

-

Gökmen, Z., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6829. [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]